molecular formula C15H13N3O2 B296403 4-[5-(2-Methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine

4-[5-(2-Methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B296403
M. Wt: 267.28 g/mol
InChI Key: LYYRDWGEDDYDGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(2-Methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a pyridine ring and an oxadiazole ring. The synthesis of this compound is a complex process that requires the use of specialized equipment and techniques.

Mechanism of Action

The mechanism of action of 4-[5-(2-Methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood. However, studies have shown that this compound has the ability to inhibit various enzymes and signaling pathways that are involved in the development and progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-[5-(2-Methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine has various biochemical and physiological effects. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been shown to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[5-(2-Methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine is its potential as a therapeutic agent for the treatment of various diseases. This compound has been shown to have good pharmacological properties, including good bioavailability and low toxicity.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is the complexity of its synthesis, which requires specialized equipment and techniques. In addition, the cost of synthesizing this compound can be high, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 4-[5-(2-Methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine. One area of research is in the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is in the optimization of its pharmacological properties for use as a therapeutic agent.
In addition, there is potential for further research on the use of this compound in the field of organic electronics. This compound has shown promise as a candidate for use in various electronic devices, and further research could lead to the development of new and improved devices.
Conclusion:
In conclusion, 4-[5-(2-Methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine is a complex chemical compound that has potential applications in various scientific fields. Its synthesis is a multi-step process that requires specialized equipment and techniques. This compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, as well as potential use in the field of organic electronics. Further research is needed to fully understand its mechanism of action and optimize its pharmacological properties for use in these applications.

Synthesis Methods

The synthesis of 4-[5-(2-Methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine is a multi-step process that involves the use of various reagents and conditions. The first step in the synthesis involves the preparation of 2-(2-methoxyphenyl)-1,3,4-oxadiazole-5-carboxylic acid. This is achieved by reacting 2-methoxybenzohydrazide with ethyl chloroformate in the presence of triethylamine. The resulting product is then reacted with hydrazine hydrate and acetic anhydride to form 2-(2-methoxyphenyl)-1,3,4-oxadiazole-5-carbohydrazide.
The second step in the synthesis involves the preparation of 4-(2-methoxybenzyl)pyridine-3-carboxylic acid. This is achieved by reacting 4-chloropyridine-3-carboxylic acid with 2-methoxybenzylamine in the presence of potassium carbonate. The resulting product is then reacted with thionyl chloride to form 4-chloro-3-(2-methoxybenzyl)pyridine.
The final step in the synthesis involves the coupling of 2-(2-methoxyphenyl)-1,3,4-oxadiazole-5-carbohydrazide with 4-chloro-3-(2-methoxybenzyl)pyridine. This is achieved by reacting the two compounds in the presence of triethylamine and acetic anhydride. The resulting product is 4-[5-(2-Methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine.

Scientific Research Applications

4-[5-(2-Methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine has potential applications in various scientific fields. One of the main areas of research is in the field of medicinal chemistry. This compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and bacterial infections.
In addition to its medicinal properties, 4-[5-(2-Methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine has also been studied for its potential use in the field of organic electronics. This compound has been shown to have good electron transport properties, making it a potential candidate for use in organic electronic devices such as solar cells and transistors.

properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

5-[(2-methoxyphenyl)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C15H13N3O2/c1-19-13-5-3-2-4-12(13)10-14-17-15(18-20-14)11-6-8-16-9-7-11/h2-9H,10H2,1H3

InChI Key

LYYRDWGEDDYDGX-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CC2=NC(=NO2)C3=CC=NC=C3

Canonical SMILES

COC1=CC=CC=C1CC2=NC(=NO2)C3=CC=NC=C3

solubility

33.4 [ug/mL]

Origin of Product

United States

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